molecular formula C11H8Cl3NO B1148669 1-methyl-3-trichloroacetylindole CAS No. 151621-88-4

1-methyl-3-trichloroacetylindole

Cat. No.: B1148669
CAS No.: 151621-88-4
M. Wt: 277
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-trichloroacetylindole is a substituted indole derivative characterized by a methyl group at the 1-position and a trichloroacetyl moiety at the 3-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

The trichloroacetyl group (CCl₃CO-) is a strong electron-withdrawing group, which enhances electrophilic substitution reactivity at the indole’s 2- or 5-positions, as seen in related indole derivatives .

Properties

CAS No.

151621-88-4

Molecular Formula

C11H8Cl3NO

Molecular Weight

277

Synonyms

1-methyl-3-trichloroacetylindole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-3-trichloroacetylindole with structurally or functionally related indole derivatives, based on synthesis methods, spectral data, and reactivity:

Compound Name Substituents Key Spectral Data (13C-NMR, δ ppm) Synthesis Method Reactivity/Applications References
1-Methyl-3-trichloroacetylindole 1-CH₃, 3-CCl₃CO- C-3: ~170–175 (C=O), CCl₃: ~95–100* Likely via trichloroacetimidate alkylation Electrophilic substitution at C-2/C-5
Ethyl 1-acetyl-1H-indole-3-carboxylate 1-COCH₃, 3-COOEt C-3 (COOEt): 161.2; C=O (acetyl): 169.8 Acylation of indole-3-carboxylic acid Precursor to bioactive tryptophan analogs
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 3-CH₃, 7-Cl, 2-COOH C-3 (CH₃): ~20–25; C-2 (COOH): ~170 Chlorination of methylindole derivatives Pharmaceutical intermediates
Methyl Indole-3-acetate 3-CH₂COOCH₃ C-3 (CH₂): ~35–40; COOCH₃: ~51–55 Esterification of indole-3-acetic acid Plant growth regulation
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 1-(2-ClC₆H₄), 2-CH₃, 3-CN, 6-F C-3 (CN): ~115–120; C-6 (F): ~160 Electrophilic substitution with iodine catalysis Anticancer/antimicrobial research

*Note: Predicted values based on trichloroacetyl analogs in and .

Key Comparative Insights:

Electronic Effects :

  • The trichloroacetyl group in 1-methyl-3-trichloroacetylindole is more electron-withdrawing than acetyl or ester groups (e.g., in ethyl 1-acetyl-indole-3-carboxylate), making it more reactive toward nucleophilic or electrophilic attacks. This is critical in catalysis-driven reactions, such as iodine-mediated substitutions (yields up to 98% under optimized conditions).
  • In contrast, methyl indole-3-acetate (a plant hormone analog) has an electron-donating ester group, favoring hydrogen bonding and biological activity.

Synthetic Flexibility :

  • Trichloroacetimidates (e.g., allyl-2,2,2-trichloroacetimidate) are key reagents for introducing trichloroacetyl groups to indoles via alkylation, as demonstrated in . This method contrasts with the acylation or esterification routes used for carboxylate derivatives.

The trichloroacetyl group’s lipophilicity may enhance membrane permeability, a trait exploitable in drug design.

Spectral Distinctions :

  • The 13C-NMR signal for C-3 in 1-methyl-3-trichloroacetylindole is expected near 170–175 ppm (C=O), distinct from the ~161 ppm for ethyl 3-carboxylate derivatives. The trichloromethyl group’s carbons resonate at ~95–100 ppm, as seen in trichloroacetimidate precursors.

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